

## SJF-0628: A Technical Guide to a Mutant-Selective BRAF Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SJF-0628  |           |
| Cat. No.:            | B15612786 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SJF-0628** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant BRAF proteins, a key driver in various cancers. This document provides a comprehensive technical overview of **SJF-0628**, including its mechanism of action, chemical properties, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

#### Introduction

The BRAF gene is one of the most frequently mutated oncogenes in human cancers, with the V600E mutation being the most common. While BRAF inhibitors like vemurafenib have shown clinical efficacy, the development of resistance remains a significant challenge. **SJF-0628** represents a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to induce the degradation of mutant BRAF proteins, offering a potential advantage over traditional occupancy-based inhibitors.

**SJF-0628** is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the BRAF inhibitor vemurafenib.[1][2][3] This design allows **SJF-0628** to recruit the VHL E3 ligase to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.



## **Chemical and Physical Properties**

**SJF-0628** is a complex small molecule with the following properties:

| Property          | Value                     | Reference |
|-------------------|---------------------------|-----------|
| Molecular Formula | C51H57F2N9O7S2            | [3][4][5] |
| Molecular Weight  | 1010.19 g/mol             | [3]       |
| CAS Number        | 2413035-41-1              | [3][4][5] |
| Purity            | ≥98%                      | [3]       |
| Solubility        | Soluble to 100 mM in DMSO |           |
| Storage           | Store at -20°C            | [3]       |

#### **Mechanism of Action**

**SJF-0628** functions as a PROTAC to induce the selective degradation of mutant BRAF. The proposed mechanism involves the formation of a ternary complex between the mutant BRAF protein, **SJF-0628**, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BRAF protein, marking it for degradation by the 26S proteasome.

Figure 1: Mechanism of action of SJF-0628.

# Preclinical Efficacy In Vitro Activity

**SJF-0628** has demonstrated potent and selective degradation of various BRAF mutants in cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Inhibition



| Cell Line        | BRAF<br>Status               | DC <sub>50</sub> (nM) | D <sub>max</sub> (%) | EC <sub>50</sub> (nM) | Reference |
|------------------|------------------------------|-----------------------|----------------------|-----------------------|-----------|
| SK-MEL-28        | Homozygous<br>BRAFV600E      | 6.8                   | >95                  | 37                    | [1]       |
| A375             | Homozygous<br>BRAFV600E      | -                     | -                    | -                     | [1]       |
| SK-MEL-239<br>C4 | BRAFWT/BR<br>AF-<br>p61V600E | 72                    | >80                  | 218                   | [1]       |
| HCC-364 vr1      | BRAFWT/BR<br>AF-<br>p61V600E | 147                   | >90                  | -                     | [1]       |
| CAL-12-T         | Homozygous<br>BRAFG466V      | 23                    | >90                  | -                     | [1]       |
| H1666            | Heterozygous<br>BRAFG466V    | 29                    | >80                  | -                     | [1]       |
| DU-4475          | -                            | -                     | -                    | 163                   | [6]       |
| Colo-205         | -                            | -                     | -                    | 37.6                  | [6]       |
| LS-411N          | -                            | -                     | -                    | 96.3                  | [6]       |
| HT-29            | -                            | -                     | -                    | 53.6                  | [6]       |
| RKO              | -                            | -                     | -                    | <1000                 | [6]       |

Table 2: Kinase Inhibitory Activity

| Kinase    | IC50 (nM) | Reference |
|-----------|-----------|-----------|
| BRAFWT    | 5.8       | [1]       |
| BRAFV600E | 1.87      | [1]       |



#### In Vivo Activity

In a xenograft model using SK-MEL-246 cells, **SJF-0628** demonstrated significant anti-tumor activity.[6] Administration of **SJF-0628** at 50 mg/kg twice daily or 100 mg/kg once daily led to tumor shrinkage.[6] The treatment also resulted in marked degradation of BRAF and reduced MAPK signaling in the xenograft tumors.[6]

# **Experimental Protocols**Cell Culture and Treatment

Inducible NIH3T3 cells expressing V5-BRAF constructs were cultured and treated with 100-200 ng/mL of doxycycline for 24 hours to induce BRAF expression.[1][2] Cells were then treated with increasing concentrations of **SJF-0628**.[1][2] For washout experiments, SK-MEL-28 cells were treated with **SJF-0628** for 24 hours, after which the compound was removed, and BRAF levels were monitored over time.[1]

#### **Western Blotting**

To assess protein degradation, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRAF, p-MEK, p-ERK, and a loading control (e.g., actin or tubulin). Following incubation with secondary antibodies, protein bands were visualized.

#### **Cell Viability Assays**

Cell proliferation was measured using assays such as CellTiter-Glo. Cells were seeded in 96-well plates and treated with various concentrations of **SJF-0628** for a specified period (e.g., 3-5 days).[6] Cell viability was then determined according to the manufacturer's protocol.

### In Vivo Xenograft Studies

Female nu/nu mice were subcutaneously implanted with cancer cells (e.g., SK-MEL-246).[7] Once tumors reached a certain volume, mice were treated with **SJF-0628** or vehicle control via intraperitoneal (i.p.) injection.[6][7] Tumor volumes and body weights were measured regularly. [7]





Click to download full resolution via product page

Figure 2: General experimental workflow for evaluating SJF-0628.

## **Signaling Pathway Analysis**

**SJF-0628**-mediated degradation of mutant BRAF leads to the downregulation of the MAPK/ERK signaling pathway. This is evidenced by the decreased phosphorylation of MEK and ERK in treated cells.[1][2][6]





Click to download full resolution via product page

Figure 3: Impact of SJF-0628 on the MAPK/ERK signaling pathway.

### Conclusion

**SJF-0628** is a promising preclinical candidate that effectively and selectively degrades mutant BRAF proteins. Its ability to overcome resistance mechanisms associated with traditional BRAF inhibitors warrants further investigation. The data presented in this guide provide a solid



foundation for researchers and drug developers to explore the full therapeutic potential of **SJF-0628** in the treatment of BRAF-mutant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. SJF-0628 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SJF-0628: A Technical Guide to a Mutant-Selective BRAF Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612786#what-is-sjf-0628]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com